Natriumoxid

Übersicht

Beschreibung

Sodium oxide is an inorganic compound with the chemical formula Na₂O. It is a white, crystalline solid that is rarely encountered in its pure form. Instead, sodium oxide is often found as a component in various materials such as glasses and ceramics. It is an important compound in the field of chemistry due to its reactivity and applications in different industrial processes .

Wissenschaftliche Forschungsanwendungen

Sodium oxide has a wide range of applications in scientific research and industry:

- Glass Manufacture: Used as a flux to lower the melting point of silica, making the glass-forming process more energy-efficient.

- Ceramics: Acts as a flux for glazing and enameling.

- Desiccants: Due to its hygroscopic nature, it is used as a desiccant in laboratory environments.

- Chemical Analysis: Utilized in labs for fusions, aiding in the dissolution of samples for analysis .

Wirkmechanismus

Target of Action

Sodium oxide (Na2O) is a simple, strongly basic oxide . It primarily targets water molecules and acids in its environment . The oxide ion (O2-) in sodium oxide is a very strong base with a high tendency to combine with hydrogen ions .

Mode of Action

Sodium oxide reacts exothermically with cold water to produce sodium hydroxide (NaOH), a strong base . This reaction can be represented by the following chemical equation:

2Na2O+H2O→4NaOH2Na2O + H2O \rightarrow 4NaOH 2Na2O+H2O→4NaOH

Sodium oxide also reacts with certain acids, such as hydrochloric acid (HCl), to form sodium chloride (NaCl) and water . This reaction can be represented as:

Na2O+2HCl→2NaCl+H2ONa2O + 2HCl \rightarrow 2NaCl + H2O Na2O+2HCl→2NaCl+H2O

Biochemical Pathways

The primary biochemical pathway affected by sodium oxide is the formation of bases and salts through its reactions with water and acids, respectively . These reactions can significantly alter the pH of the environment, leading to downstream effects on various biochemical processes that are sensitive to pH changes.

Pharmacokinetics

Sodium oxide reacts violently with water, forming sodium hydroxide, which is highly soluble in water . This allows for the rapid distribution of sodium ions and hydroxide ions in aqueous environments.

Result of Action

The primary result of sodium oxide’s action is the formation of sodium hydroxide when it comes into contact with water . Sodium hydroxide is a strong base that can significantly increase the pH of the solution, making it highly alkaline. When sodium oxide reacts with acids, it forms salts and water, neutralizing the acid .

Action Environment

The action of sodium oxide is highly dependent on its environment. In the presence of water, it reacts violently to form sodium hydroxide . Therefore, sodium oxide must be kept away from water and stored in a dry environment . The presence of acids in the environment will also influence its action, as it reacts with acids to form salts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium oxide can be synthesized through several methods:

- Sodium metal reacts with oxygen at elevated temperatures to form sodium oxide:

Direct Oxidation of Sodium: 2Na+21O2→Na2O

Sodium reacts with sodium hydroxide to produce sodium oxide and hydrogen gas:Reaction with Sodium Hydroxide: 2Na+2NaOH→2Na2O+H2

Reaction with Sodium Peroxide or Sodium Nitrite: Sodium can also react with sodium peroxide or sodium nitrite to form sodium oxide

Industrial Production Methods: In industrial settings, sodium oxide is often produced by heating a mixture of sodium azide and sodium nitrate:

5NaN3+NaNO3→3Na2O+8N2

This method is preferred due to its efficiency and the availability of raw materials .

Types of Reactions:

- Sodium oxide reacts readily with water to form sodium hydroxide, a highly exothermic reaction:

Reaction with Water: Na2O+H2O→2NaOH

Sodium oxide reacts with carbon dioxide to form sodium carbonate:Reaction with Carbon Dioxide: 2Na2O+3CO2→2Na2CO3

Sodium oxide reacts with acids such as hydrochloric acid to form sodium chloride and water:Reaction with Acids: Na2O+2HCl→2NaCl+H2O

Common Reagents and Conditions:

Water: Reacts at room temperature.

Carbon Dioxide: Requires elevated temperatures.

Major Products:

- Sodium Hydroxide (NaOH)

- Sodium Carbonate (Na₂CO₃)

- Sodium Chloride (NaCl)

Vergleich Mit ähnlichen Verbindungen

Sodium oxide can be compared with other alkali metal oxides such as:

- Lithium Oxide (Li₂O)

- Potassium Oxide (K₂O)

- Rubidium Oxide (Rb₂O)

- Cesium Oxide (Cs₂O)

Uniqueness of Sodium Oxide:

- Reactivity: Sodium oxide is highly reactive with water, forming sodium hydroxide, which is a strong base.

- Industrial Applications: Widely used in the manufacture of glass and ceramics due to its flux properties.

- Availability: Sodium is more abundant and less expensive compared to other alkali metals .

By understanding the properties, preparation methods, and applications of sodium oxide, researchers and industry professionals can better utilize this compound in various scientific and industrial processes.

Biologische Aktivität

Sodium oxide (Na₂O) is an inorganic compound that plays a significant role in various biological and biomedical applications. Its properties, particularly in the context of biocompatibility and bioactivity, have garnered considerable attention in recent years. This article explores the biological activity of sodium oxide, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of Sodium Oxide

- Chemical Formula: Na₂O

- Molecular Weight: 61.98 g/mol

- CAS Registry Number: 12401-86-4

Sodium oxide is primarily known for its role as a precursor in the production of sodium-containing compounds and glasses. Its solubility and reactivity can significantly influence biological interactions, particularly in bioactive glasses used in medical applications.

Biocompatibility and Cytotoxicity

Research indicates that sodium oxide content in bioactive glasses affects their biocompatibility. Higher concentrations of sodium oxide have been associated with cytotoxic responses in preliminary studies. For instance, a study found that increased sodium oxide content led to higher cytotoxicity due to ion exchange reactions at the glass surface, which altered the pH of the surrounding media .

Table 1: Influence of Sodium Oxide on Bioactive Glass Properties

| Sodium Oxide Content (%) | Cytotoxicity Level | Glass Transition Temperature (°C) | Thermal Expansion Coefficient |

|---|---|---|---|

| 0 | Low | 550 | 8.5 |

| 10 | Moderate | 520 | 9.0 |

| 20 | High | 490 | 9.5 |

Antimicrobial Activity

Sodium oxide has also been studied for its antimicrobial properties, particularly when incorporated into metal oxide nanoparticles. These nanoparticles can generate reactive oxygen species (ROS) upon interacting with bacteria, leading to oxidative stress and cell death . The mechanism involves disruption of cellular respiration and damage to cellular structures.

Case Study: Antimicrobial Effects of Sodium Oxide Nanoparticles

A study demonstrated that sodium oxide nanoparticles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to penetrate bacterial membranes and induce oxidative damage .

Applications in Biomedical Engineering

Sodium oxide's role extends into biomedical engineering, particularly in the development of bioactive materials for tissue engineering. Its incorporation into glass ceramics enhances bioactivity, promoting cell adhesion and proliferation.

Table 2: Applications of Sodium Oxide in Biomedical Engineering

| Application | Description |

|---|---|

| Bone Regeneration | Enhances osteoconductivity and supports bone healing |

| Drug Delivery Systems | Used as a carrier for controlled drug release |

| Wound Healing Materials | Promotes antimicrobial properties in wound dressings |

Research Findings

Recent studies have highlighted the potential of sodium oxide in various applications:

- Bioactive Glasses: Research shows that altering the sodium oxide content can control the degradation rates and bioactivity of glasses used in bone repair .

- Antimicrobial Properties: A systematic investigation revealed that sodium oxide nanoparticles could effectively inhibit bacterial growth by inducing oxidative stress .

- Thermal Stability: Studies on thermal decomposition indicate that sodium oxide can be thermally stable under specific conditions, which is crucial for its application in high-temperature environments .

Eigenschaften

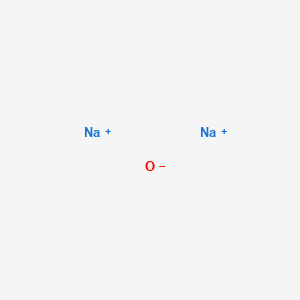

IUPAC Name |

disodium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBUQHMOMHUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049781 | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.3 g/cm³ | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1313-59-3 | |

| Record name | Sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1275 °C (sublimes) | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.